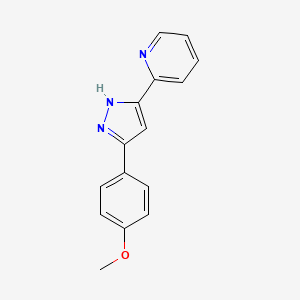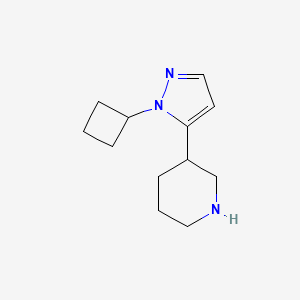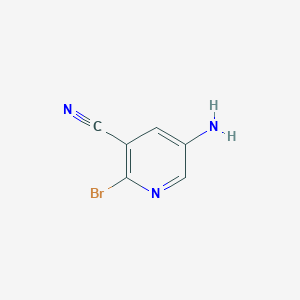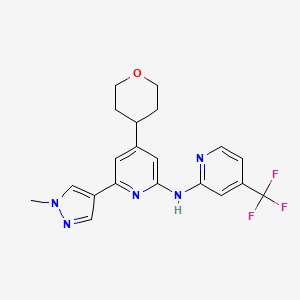
6-Chloro-5-nitropyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-nitropyridin-3-ol is an organic compound with the molecular formula C5H3ClN2O3 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and a nitro group at the 5th position on the pyridine ring, along with a hydroxyl group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-nitropyridin-3-ol typically involves the nitration and chlorination of pyridine. One common method includes dissolving pyridine in sulfuric acid, followed by the addition of nitric acid to introduce the nitro group. Subsequently, a chlorinating agent is added to introduce the chlorine atom at the desired position. The final product is obtained through crystallization and purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-nitropyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products Formed
Oxidation: Formation of 6-chloro-5-nitropyridin-3-one.
Reduction: Formation of 6-chloro-5-aminopyridin-3-ol.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloro-5-nitropyridin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-nitropyridin-3-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom and hydroxyl group contribute to the compound’s ability to form hydrogen bonds and interact with enzymes and receptors, influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-3-nitropyridin-2-ol
- 2-Chloro-5-nitropyridin-3-ol
- 4-Chloro-5-nitropyridin-2-ol
Uniqueness
6-Chloro-5-nitropyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and nitro groups on the pyridine ring enhances its reactivity and potential for diverse applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C5H3ClN2O3 |
|---|---|
Peso molecular |
174.54 g/mol |
Nombre IUPAC |
6-chloro-5-nitropyridin-3-ol |
InChI |
InChI=1S/C5H3ClN2O3/c6-5-4(8(10)11)1-3(9)2-7-5/h1-2,9H |
Clave InChI |
KGAPHPGFVZTAPP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1[N+](=O)[O-])Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Difluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11780639.png)






![2-Chloro-4-(3-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11780680.png)
![7-Bromo-5-phenylbenzo[d]oxazole](/img/structure/B11780698.png)


![Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11780716.png)


